molecular formula C11H17N3O2 B11802354 N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide

Cat. No.: B11802354
M. Wt: 223.27 g/mol
InChI Key: KZEUXHYBJRASJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functionalization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is unique due to its specific isoxazole ring structure and the presence of the piperidin-3-yl group.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-dimethyl-3-piperidin-3-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-4-3-5-12-6-8/h7-8,12H,3-6H2,1-2H3

InChI Key

KZEUXHYBJRASJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CON=C1C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.